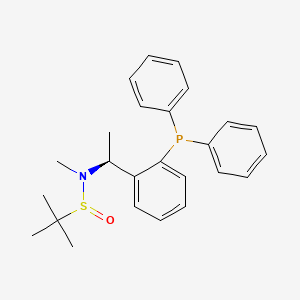
(R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that plays a significant role in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to act as a ligand in transition metal-catalyzed reactions, which are crucial in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of (S)-1-(2-(Diphenylphosphanyl)phenyl)ethylamine with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism by which ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with transition metals. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s chiral nature allows it to induce asymmetry in these reactions, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
- (S)-1-(2-(Diphenylphosphanyl)phenyl)ethylamine
- ®-2-(Diphenylphosphanyl)phenyl-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide offers unique advantages in terms of its stability and reactivity. Its ability to act as a chiral ligand in a wide range of catalytic reactions makes it a valuable tool in asymmetric synthesis. Additionally, its structural features allow for fine-tuning of its electronic and steric properties, enhancing its versatility in various applications .
Properties
Molecular Formula |
C25H30NOPS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-20H,1-5H3/t20-,29?/m0/s1 |
InChI Key |
LXWTWAWYYSDHRN-OORIHMLWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



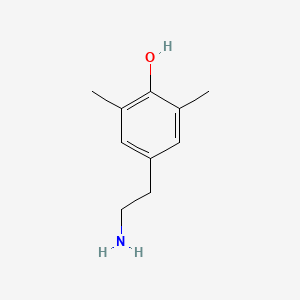
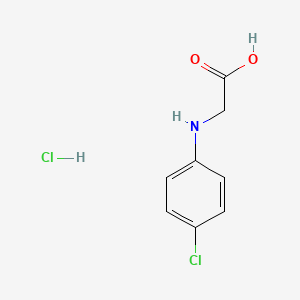
![[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15329470.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
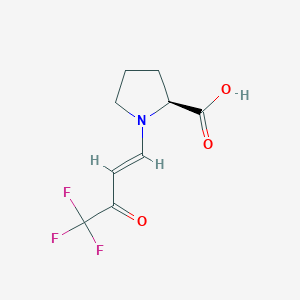
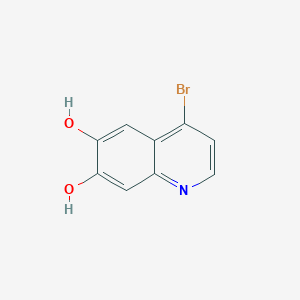

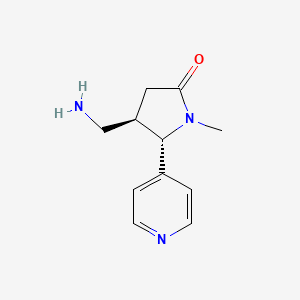
![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)

